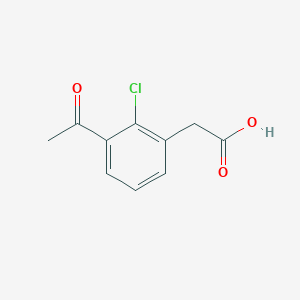
2-(3-Acetyl-2-chlorophenyl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetyl-2-chlorophenyl)acetic acid is an organic compound with a molecular formula of C10H9ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group at the 3-position and a chlorine atom at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-2-chlorophenyl)acetic acid typically involves the acylation of 2-chlorophenylacetic acid. One common method is the Friedel-Crafts acylation reaction, where 2-chlorophenylacetic acid is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Acetyl-2-chlorophenyl)acetic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Acetyl-2-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(3-Carboxy-2-chlorophenyl)acetic acid.
Reduction: 2-(3-Hydroxy-2-chlorophenyl)ethanol.
Substitution: 2-(3-Acetyl-2-aminophenyl)acetic acid or 2-(3-Acetyl-2-thiolphenyl)acetic acid.
Applications De Recherche Scientifique
2-(3-Acetyl-2-chlorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3-Acetyl-2-chlorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the acetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
2-(3-Acetyl-2-chlorophenyl)acetic acid can be compared with other similar compounds, such as:
2-(3-Acetylphenyl)acetic acid: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
2-(3-Chlorophenyl)acetic acid:
3-Acetyl-2-chlorobenzoic acid: Similar structure but with a different functional group arrangement, leading to distinct chemical and biological properties.
The uniqueness of 2-(3-Acetyl-2-chlorophenyl)acetic acid lies in the combination of the acetyl and chlorine substituents, which confer specific reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C10H9ClO3 |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
2-(3-acetyl-2-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)8-4-2-3-7(10(8)11)5-9(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clé InChI |
TYYQUIGRLHXGFA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


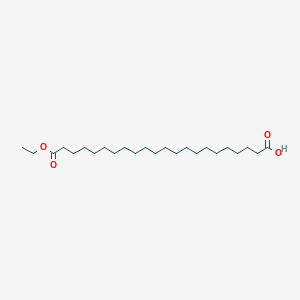
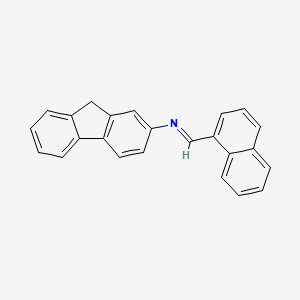
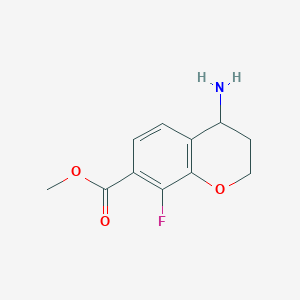




![6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one](/img/structure/B13127234.png)
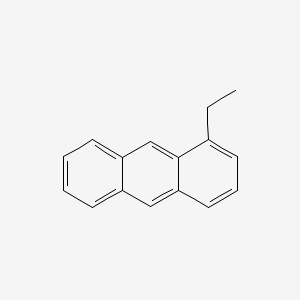
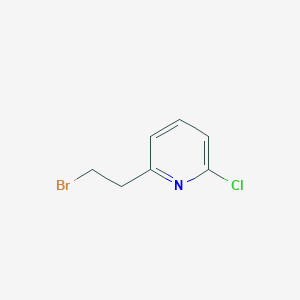
![1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride](/img/structure/B13127263.png)



